Sipholenone-A

Description

Contextualization of Marine Natural Products Research

The marine environment, covering over 70% of the Earth's surface, is a vast and largely untapped reservoir of biodiversity. nih.gov This rich ecosystem is home to a plethora of organisms that have evolved unique biochemical pathways to survive in diverse and often extreme conditions. nih.gov Consequently, these organisms produce a remarkable array of secondary metabolites, many of which possess novel chemical structures and potent biological activities. nih.govmdpi.com This has made marine natural products a focal point for drug discovery and biomedical research, offering promising leads for the development of new therapeutic agents. nih.govmdpi.com Marine sponges, in particular, are prolific producers of such bioactive compounds. ontosight.aimdpi.com

Overview of the Sipholane Triterpenoid (B12794562) Class

Among the diverse molecules isolated from marine sources, the sipholane triterpenoids represent a significant class of compounds. mdpi.com These are characterized by a unique carbon skeleton featuring a perhydrobenzoxepin (rings A and B) and a bicyclo[5.3.0]decane ring system (rings C and D) connected by an ethylene (B1197577) bridge. mdpi.comresearchgate.net The Red Sea sponge, Callyspongia siphonella (formerly Siphonochalina siphonella), is a particularly rich source of these complex triterpenoids. mdpi.comacs.org To date, numerous sipholane derivatives have been isolated from this sponge, including sipholenols and sipholenones. mdpi.comresearchgate.net

Rationale for Academic Investigation of Sipholenone-A

This compound stands out as a major sipholane triterpenoid isolated from Callyspongia siphonella. mdpi.comthieme-connect.com Its investigation is driven by its notable biological activities, which suggest potential applications in medicine. ontosight.aimdpi.com Researchers are particularly interested in its cytotoxic and antiproliferative effects against various cancer cell lines. thieme-connect.commdpi.comscbt.com Furthermore, related sipholane compounds have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. mdpi.commdpi.com This has intensified the scientific interest in this compound and its potential as a lead compound for the development of new anticancer agents. thieme-connect.combioline.org.br

Scope and Objectives of Current Research Landscape

The current research on this compound is focused on several key areas. A primary objective is to fully elucidate its mechanism of action at the molecular level. This includes identifying its specific cellular targets and understanding how it exerts its cytotoxic and other biological effects. mdpi.com Another significant area of investigation is the exploration of its structure-activity relationships. thieme-connect.com By synthesizing and evaluating analogues of this compound, researchers aim to identify the key structural features responsible for its bioactivity and potentially develop more potent and selective derivatives. thieme-connect.com Furthermore, ongoing studies are assessing its efficacy in various preclinical models of disease, which is a critical step in evaluating its therapeutic potential. thieme-connect.comthieme-connect.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H50O4 |

| Molecular Weight | 474.7 g/mol |

| Class | Triterpenoid |

| Source Organism | Callyspongia siphonella (Marine Sponge) |

Table 2: Reported Biological Activities of this compound

| Activity | Cell Line/Assay | Observed Effect | Reference |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 3.0 µM | bioline.org.brresearchgate.net |

| Cytotoxicity | HepG-2 (Liver Cancer) | IC50 = 2.8 µM | bioline.org.brresearchgate.net |

| Antiproliferative | +SA (Mouse Mammary Epithelial) | IC50 = 20-30 µM | mdpi.comthieme-connect.com |

| Anti-angiogenic | CAM (Chorio-allantoic membrane) | Active at 0.026 µM per pellet | mdpi.com |

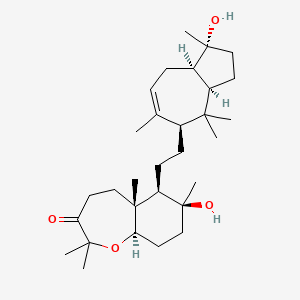

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-7-hydroxy-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydrobenzo[b]oxepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-23,25,32-33H,10-18H2,1-8H3/t20-,21+,22+,23+,25+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZQMXLIWZQEEU-KOGSSWOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(=O)C(OC4CCC3(C)O)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CCC(=O)C(O[C@@H]4CC[C@]3(C)O)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321625 | |

| Record name | NSC378978 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78518-74-8 | |

| Record name | SIPHOLENONE-A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC378978 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Biological Source Organisms

Callyspongia siphonella (formerly Siphonochalina siphonella)

The primary natural source of Sipholenone-A is the marine sponge Callyspongia siphonella. researchgate.netnih.gov This species was previously known by the scientific name Siphonochalina siphonella. researchgate.netnih.gov Callyspongia siphonella is recognized for producing a variety of bioactive secondary metabolites, with this compound being one of the prominent triterpenoids isolated from it. nih.govmdpi.com Research has consistently identified this compound, along with structurally related compounds like Sipholenol A, as major metabolites within this sponge. mdpi.com

Geographical and Ecological Distribution

Callyspongia siphonella is predominantly found in the Red Sea. wikipedia.orgredseacreatures.com Collections of this sponge for the isolation of this compound have been documented from various locations within the Red Sea, including the Egyptian coast at Hurghada, the Gulfs of Aqaba and Suez, and off the coast of Jeddah, Saudi Arabia. researchgate.netmdpi.comphcog.com This species typically inhabits shallow coastal waters, often found on or near the seafloor in environments such as coral reefs and rocky crevices. redseacreatures.comontosight.ai It is a benthic organism that can tolerate a range of salinity and temperature conditions. ontosight.ai The sponge is characterized by its colonial tube-like structure, which can appear in colors ranging from pale lavender to pink. wikipedia.orgredseacreatures.com

Extraction Protocols from Marine Sponges

The isolation of this compound from its marine sponge source involves a multi-step extraction process designed to separate the compound from the complex mixture of biological materials.

Solvent-Based Extraction Techniques

Solvent-based extraction is the standard method for obtaining this compound from Callyspongia siphonella. The process typically begins with the freeze-drying of the collected sponge material. phcog.combioline.org.br This is followed by extraction using organic solvents.

Commonly used solvent systems include:

A mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) in a 1:1 ratio. phcog.comkau.edu.sa

70% ethanol, followed by partitioning with n-hexane, dichloromethane, and n-butanol. bioline.org.br

The choice of solvent is critical as it needs to effectively break down the cell walls of the sponge to release the desired compounds. alfa-chemistry.com The resulting crude extract is a complex mixture containing this compound and other metabolites. bioline.org.brkau.edu.sa

Optimization Strategies for Yield Enhancement

To maximize the yield of this compound, several strategies can be employed during the extraction process. The particle size of the ground sponge material is a key factor; smaller particles increase the surface area for solvent penetration, but extremely fine particles can hinder solvent flow. nih.gov Repeated extraction of the sponge material, typically two to three times with fresh solvent, ensures a more complete recovery of the target compounds. phcog.combioline.org.br

Modern extraction techniques that can be considered for optimization include:

Microwave-Assisted Extraction (MAE): Uses microwave radiation to heat the solvent and sample, leading to faster extraction times and potentially higher yields with reduced solvent consumption. alfa-chemistry.com

Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt cell walls, facilitating the release of intracellular compounds. alfa-chemistry.com

Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, such as carbon dioxide, which offer advantages like low toxicity and the ability to dissolve a wide range of compounds. alfa-chemistry.com

Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to enhance extraction efficiency. mdpi.com

These advanced methods offer greener and more efficient alternatives to traditional solvent extraction. mdpi.com

Chromatographic Purification Techniques

Following extraction, the crude extract containing this compound must undergo purification to isolate the compound. This is achieved through various chromatographic methods.

The general workflow for purification involves:

Initial Fractionation: The crude extract is often subjected to column chromatography using silica (B1680970) gel. phcog.comkau.edu.sa A gradient elution system, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), is used to separate the extract into different fractions. phcog.comkau.edu.sa

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing this compound. bioline.org.brthieme-connect.comacs.org Pre-coated silica gel plates are common for this purpose. bioline.org.brthieme-connect.com

Preparative Thin-Layer Chromatography (PTLC): Fractions enriched with this compound are further purified using PTLC with an appropriate solvent system, such as benzene-ethyl acetate, to yield the pure compound. phcog.com

High-Performance Liquid Chromatography (HPLC): For high-purity isolation, reversed-phase HPLC (RP-HPLC) is a powerful technique. peptide.comwaters.com This method separates compounds based on their hydrophobicity and is highly effective for purifying complex natural products. peptide.comuhplcs.com

The selection of the specific chromatographic technique and solvent system is crucial for achieving high purity of the final product. chromatographyonline.com

Column Chromatography Applications

Initial purification of this compound from the crude extract of Callyspongia siphonella is typically achieved through column chromatography. The process begins with the extraction of the freeze-dried and homogenized sponge material using solvents like n-hexane and ethyl acetate (EtOAc). acs.org The resulting crude extract is then subjected to silica gel column chromatography.

A common method involves applying the concentrated EtOAc extract to a silica gel 60 column and eluting with a gradient of n-hexane and ethyl acetate. acs.org The polarity of the solvent system is gradually increased, for instance, from a 9:1 to a 1:1 ratio of n-hexane to ethyl acetate. This gradient elution allows for the separation of compounds based on their polarity. This compound, along with other triterpenoids like Sipholenol A, is collected in the fractions eluted during this process. acs.org The fractions are monitored by techniques such as thin-layer chromatography (TLC) to identify those containing the target compound. doi.org

High-Performance Liquid Chromatography (HPLC) for Isolation

Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of this compound to achieve a high degree of purity. researchgate.net Preparative HPLC is a powerful technique for isolating significant quantities of a target compound from a complex mixture. teledynelabs.com

While specific operational parameters for the isolation of this compound can vary between studies, the general principle involves using a preparative reversed-phase (RP) HPLC system. This technique is widely utilized in the purification of natural products due to its reliability and robustness. The semi-purified fractions containing this compound from column chromatography are injected into the HPLC system. The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase of the HPLC column. teledynelabs.com The purity of the isolated this compound is then validated, often by analytical HPLC, ensuring that the final product is suitable for detailed structural analysis and other scientific investigations.

Advanced Spectroscopic and Crystallographic Elucidation Methodologies

The definitive structure of this compound has been established through the application of a suite of advanced analytical techniques. These methods provide detailed insights into the molecule's connectivity, molecular formula, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together its complex structure. doi.orgresearchgate.net

1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals, including a notable olefinic proton signal. doi.org The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the presence of 30 carbon atoms, categorized into methyl, methylene, methine, and quaternary carbons. bioline.org.br A key feature in the ¹³C NMR spectrum is the signal corresponding to a ketonic carbonyl group. doi.orgbioline.org.br

2D NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons, helping to trace out the spin systems within the molecule. doi.org By comparing the comprehensive NMR data with that of previously reported sipholane triterpenoids, the planar structure of this compound has been unequivocally confirmed. bioline.org.br

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 16 | 121.5 | 5.45 (br dd, 8.5, 5.0) |

| Ketonic Carbon | 213.4 | - |

| Double Bond Carbon 1 | 143.0 | - |

| Double Bond Carbon 2 | 121.5 | - |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular formula of a compound. For this compound, HR-MS analysis provided a molecular ion peak that allowed for the deduction of its elemental composition. bioline.org.br The experimentally determined mass-to-charge ratio (m/z) is compared with the calculated mass for a proposed formula, with a high degree of accuracy confirming the molecular formula.

The molecular formula of this compound has been established as C₃₀H₅₀O₄. doi.orgbioline.org.br This was determined from the HR-MS data, which showed a molecular ion peak consistent with this composition. doi.org This information, indicating six degrees of unsaturation, is vital and complements the data obtained from NMR spectroscopy to build a complete structural picture. bioline.org.br

HR-MS Data for this compound

| Technique | Observed m/z | Molecular Formula |

|---|---|---|

| HR-MS | 474.7156 | C₃₀H₅₀O₄ |

X-ray Crystallography for Absolute Configuration and Stereochemical Analysis

X-ray crystallography is the definitive method for determining the absolute configuration and stereochemistry of a crystalline compound. nih.gov While a specific X-ray crystallographic analysis for this compound is not extensively reported in the primary literature, this technique has been instrumental in elucidating the structures of novel skeletons and closely related sipholane triterpenoids isolated from the same sponge, Callyspongia siphonella. acs.org

For instance, the absolute configuration of other novel terpenoids from this sponge was determined through X-ray diffraction analysis, which involves analyzing the anomalous scattering of X-rays. acs.org This method allows for the unambiguous assignment of the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net The structural elucidation of these related compounds, with their absolute stereochemistry confirmed by X-ray crystallography, provides a strong basis for the stereochemical assignment of this compound through spectroscopic correlation and biogenetic considerations. The ability to obtain single crystals of a compound is a prerequisite for this powerful analytical technique. researchgate.net

Biosynthetic Investigations and Proposed Pathways

Theoretical Frameworks of Triterpene Biosynthesis

The biosynthesis of all triterpenoids, including the sipholane scaffold of Sipholenone-A, originates from simple five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net These precursors are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of animals, fungi, and plants, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids of plants and many bacteria. nih.govmdpi.com

The key steps in the formation of the universal triterpene precursor are:

Squalene (B77637) Formation : Two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, are joined head-to-head by the enzyme squalene synthase (SQS) to form the C30 acyclic hydrocarbon, squalene. nih.govmdpi.com

Epoxidation : Squalene then undergoes epoxidation by squalene epoxidase (SE), which introduces an epoxide ring at the C2-C3 position, yielding 2,3-oxidosqualene (B107256). nih.govmdpi.com This epoxide is the crucial substrate for the subsequent cyclization reactions.

Cyclization Cascade : The formation of the diverse array of triterpene skeletons is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). wikipedia.orgmdpi.com The reaction is initiated by the protonation of the epoxide oxygen in 2,3-oxidosqualene, triggering a cascade of stereospecific cyclizations and rearrangements. mdpi.com This process generates a series of carbocationic intermediates that are ultimately terminated by deprotonation or quenching with water to yield the final polycyclic scaffold. mdpi.com The specific folding of the 2,3-oxidosqualene substrate within the active site of the OSC dictates the structure of the resulting triterpene. wikipedia.org

Hypothetical Biosynthetic Routes to the Sipholane Skeleton

The biosynthesis of the sipholane skeleton, the core of this compound, is considered unusual as it does not follow the typical cyclization patterns that lead to common tetra- and pentacyclic triterpenes. rsc.orgresearchgate.net It is proposed to involve two independent cyclization events of a modified squalene precursor. rsc.orgresearchgate.net

The prevailing hypothesis suggests that the sipholane scaffold is derived from a multiple-oxidized squalene derivative, such as a di- or triepoxysqualene. rsc.orgresearchgate.netresearchgate.net This is a departure from the standard pathway that utilizes mono-epoxidized 2,3-oxidosqualene.

The proposed biosynthetic cascade is as follows:

Starting Precursor : The pathway likely commences from a di- (282) or triepoxysqualene (283) precursor. rsc.org

First Cascade Cyclization : The initial cyclization could be initiated by the acid-catalyzed enzymatic opening of one of the epoxide moieties. rsc.org This would lead to the formation of one half of the molecule, for instance, the western perhydrobenzoxepine ring system of the sipholane structure. rsc.orgresearchgate.net

Second Cascade Cyclization : A second, separate cascade cyclization of the remaining portion of the precursor would then form the other major part of the skeleton, the eastern cis-fused azulene (B44059) system. scite.airsc.org

This proposed route, involving two distinct cyclization cascades on a multiply-epoxidized linear precursor, accounts for the unique structure of the sipholane skeleton, which can be described as two bicyclic systems joined by a two-carbon bridge. scite.airsc.org The detection of mass ion peaks corresponding to proposed biosynthetic intermediates in extracts of the sponge Callyspongia siphonella provides supporting evidence for this hypothetical pathway. researchgate.netmdpi.com

| Proposed Step | Precursor(s)/Intermediate(s) | Key Transformation | Reference(s) |

| Precursor Formation | Squalene | Multiple epoxidations | rsc.org |

| Initial Substrate | Di- or Triepoxysqualene | Ready for cyclization | researchgate.net, rsc.org, researchgate.net |

| First Cyclization | Epoxidized squalene half | Formation of the western perhydrobenzoxepine moiety | rsc.org |

| Second Cyclization | Remaining epoxidized squalene half | Formation of the eastern cis-azulene moiety | rsc.org, scite.ai |

| Final Skeleton | Sipholane Core | Linking of the two bicyclic systems | scite.ai |

Enzymatic Systems Implicated in Sipholane Formation

The biosynthesis of triterpenoids is a testament to the power and complexity of enzymatic catalysis. nih.govnih.gov While the specific enzymes responsible for this compound biosynthesis have not yet been isolated or characterized, the general classes of enzymes involved can be inferred from the theoretical biosynthetic framework.

Squalene Synthase (SQS) and Squalene Epoxidase (SE) : These enzymes are fundamental to the initial stages, producing the squalene and epoxidized squalene precursors, respectively. nih.gov It is plausible that unique epoxidases are responsible for generating the di- or tri-epoxidized squalene required for the sipholane pathway. rsc.org

Oxidosqualene Cyclases (OSCs) : This enzyme family is central to the formation of the sipholane skeleton. wikipedia.orgresearchgate.net However, the OSC responsible for catalyzing the proposed dual-cascade cyclization of a multiply-epoxidized precursor is expected to be novel. rsc.org Standard OSCs, such as lanosterol (B1674476) synthase or cycloartenol (B190886) synthase, produce sterol precursors through a single, continuous cyclization cascade. wikipedia.org Attempts to synthesize the sipholane skeleton using known OSCs in biomimetic approaches have so far been unsuccessful, indicating that the enzyme from Callyspongia siphonella or its symbionts possesses a unique catalytic mechanism and substrate specificity.

The enzymatic system for sipholane formation likely represents a fascinating example of divergent evolution within the OSC family, adapted to produce highly unusual and complex molecular architectures from modified acyclic precursors. researchgate.netnih.gov

Challenges and Prospects in Elucidating In Vivo Biosynthesis

Elucidating the complete in vivo biosynthetic pathway of this compound presents several significant challenges, but also offers exciting prospects for the discovery of novel biocatalysts.

Challenges:

Source Organism : this compound is isolated from the marine sponge Callyspongia siphonella. thieme-connect.comacs.org It is often difficult to determine whether the compound is produced by the sponge itself or by associated symbiotic microorganisms, which complicates genetic and enzymatic studies.

Enzyme Identification : The primary hurdle is the identification and characterization of the specific OSC(s) and other tailoring enzymes involved in the sipholane pathway. researchgate.net These enzymes have proven elusive, and without them, the proposed biosynthetic steps cannot be definitively confirmed.

Structural Complexity : The intricate, "unusually cyclized" structure of the sipholane skeleton makes the synthesis of proposed intermediates for feeding studies and enzymatic assays exceptionally difficult. rsc.orgmdpi.com

Low Yield : The natural abundance of sipholanes is low, making it challenging to obtain sufficient quantities of biosynthetic intermediates directly from the source organism.

Prospects:

Discovery of Novel Enzymes : Overcoming the current challenges will likely lead to the discovery of novel OSCs with unique catalytic functions, expanding our understanding of the enzymatic possibilities for triterpene cyclization. researchgate.netmdpi.com

Genomic and Transcriptomic Approaches : Advances in sequencing technologies could allow for the mining of the genome or transcriptome of Callyspongia siphonella and its microbial symbionts to identify candidate genes encoding OSCs and other relevant enzymes. nih.gov

Synthetic Biology : Once the biosynthetic genes are identified, they could be expressed in heterologous hosts, such as yeast or bacteria. nih.govnih.gov This would not only confirm their function but also enable the sustainable biotechnological production of this compound and related compounds, overcoming the ecological concerns associated with sponge harvesting. mdpi.comnih.gov

The study of this compound biosynthesis stands at the frontier of natural product research, promising to unveil new enzymatic machinery and provide pathways for the sustainable production of complex, bioactive molecules.

Synthetic and Semisynthetic Chemistry of Sipholenone a and Analogs

Total Synthesis Efforts and Methodological Challenges

The total synthesis of architecturally complex natural products is a significant driver for the development of new synthetic methodologies. epfl.ch While numerous intricate molecules have been synthesized, the complete total synthesis of Sipholenone-A has not been widely reported in scientific literature, highlighting its substantial structural complexity. The molecule features a perhydrobenzoxepine system (A and B rings) connected to a bicyclo[5.3.0]decane system (C and D rings) via an ethylene (B1197577) bridge, creating a unique and challenging target. mdpi.com

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netdeanfrancispress.com For a molecule as complex as this compound, this process would involve several key disconnections.

A hypothetical retrosynthetic analysis would likely prioritize breaking the molecule down into its main polycyclic fragments. Key strategic disconnections might include:

C-10/C-11 Bond Cleavage: Dismantling the ethylene bridge that connects the two major ring systems.

Ring-Closing Metathesis (RCM) or Intramolecular Diels-Alder Reactions: To form the large A/B ring system or the seven-membered ring within the C/D system.

Aldol or Michael Additions: To construct the carbon backbone and set key stereocenters.

The process involves identifying synthons, which are idealized fragments resulting from a disconnection, and their corresponding synthetic equivalents, which are the real reagents used in the laboratory. deanfrancispress.com The complexity of the target requires careful planning to address potential issues of regio- and chemoselectivity at each step. tgc.ac.in

A major hurdle in the synthesis of this compound is controlling the stereochemistry at its multiple chiral centers. Stereoselective reactions are crucial for creating the desired stereoisomer from several possibilities. inflibnet.ac.in The synthesis would need to employ a range of modern stereoselective methods. ethz.ch

Key transformations could include:

Asymmetric Hydrogenation or Reduction: To set the stereochemistry of hydroxyl groups.

Chiral Auxiliary-Mediated Reactions: Where a removable chiral group directs the stereochemical outcome of a reaction. ethz.ch

Enantioselective Allylic C-H Oxidation: A powerful strategy for introducing functionality and a new stereocenter. nih.gov

Substrate-Controlled Reactions: Where the existing stereocenters in a complex intermediate direct the stereochemistry of subsequent transformations.

The successful synthesis would depend on the predictable and high-fidelity transfer of chirality through a multi-step sequence. inflibnet.ac.inuzh.ch

Strategic Disconnections and Retrosynthetic Analyses

Semisynthetic Derivatization Approaches

Given the difficulty of total synthesis, semisynthesis—the chemical modification of the natural product—provides a more direct route to producing analogs for structure-activity relationship (SAR) studies. researchgate.net

The Sipholane skeleton has proven amenable to various chemical modifications. One notable strategy is allylic oxidation. The allylic position at C-28 in this compound is a reactive site that can be selectively oxidized.

Allylic Oxidation: Treatment of this compound with selenium dioxide has been shown to afford C-28-oxidized derivatives. nih.govcore.ac.uk This method introduces new functionality, such as a hydroxyl or aldehyde group, which can be used for further derivatization.

Drawing parallels from its close structural relative, Sipholenol A, other modifications can be envisioned for this compound:

Esterification and Etherification: The hydroxyl groups present in related sipholanes are prime targets for creating ester and ether analogs to modify lipophilicity and biological activity. researchgate.netmdpi.com

Carbamate (B1207046) and Oxime Formation: The generation of carbamate and oxime derivatives from sipholane scaffolds has also been explored to expand the chemical diversity of the compound class. researchgate.netdntb.gov.ua

Semisynthetic modifications are a powerful tool for generating novel molecular scaffolds that are not accessible through natural biosynthetic pathways. researchgate.net By applying the chemical strategies mentioned above, a library of this compound derivatives can be created. For instance, a study on the related Sipholenol A led to the generation of 22 semisynthetic ester, ether, oxime, and carbamate analogues. researchgate.net These efforts aim to optimize the biological properties of the parent compound, leading to derivatives with enhanced potency or new mechanisms of action. researchgate.netmdpi.com

Chemical Modification Strategies (e.g., Allylic Oxidation)

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high regio- and stereoselectivity, often under mild conditions. frontiersin.orgnih.gov This approach has been successfully applied to this compound, providing access to novel hydroxylated derivatives. researchgate.netthieme-connect.com

The fermentation of this compound with specific microbial cultures has yielded several new metabolites. The fungi Mucor ramannianus and Cunninghamella elegans have been shown to effectively hydroxylate the this compound scaffold at various positions. researchgate.netthieme-connect.com This enzymatic processing represents a green chemistry alternative to traditional synthetic methods for generating oxidized derivatives. frontiersin.org

Table 1: Biocatalytic Transformations of this compound

| Substrate | Biocatalyst | Product(s) | Reference |

|---|---|---|---|

| This compound | Cunninghamella elegans ATCC 7929 | 22-hydroxy-16-oxosipholenone A | researchgate.net |

| This compound | Cunninghamella elegans ATCC 7929 | 15,16β-epoxy-22-hydroxysipholenone A | researchgate.net |

These biocatalytic products expand the library of available sipholane triterpenoids for biological evaluation.

Microbial Biotransformation of this compound and Related Triterpenoids

Microbial biotransformation serves as a valuable method for producing novel, biologically active compounds from natural products that are often difficult to synthesize through conventional chemical means. jmaps.ininflibnet.ac.in This approach utilizes the enzymatic systems of microorganisms to introduce specific chemical modifications to a substrate, often with high regio- and stereoselectivity. jmaps.ininflibnet.ac.in In the context of sipholane triterpenoids, such as this compound, microbial catalysis has been employed to generate new analogs with potentially enhanced or altered biological activities. researchgate.netthieme-connect.com

A key study in this area involved the biocatalysis of this compound and the related compound, sipholenol A, using selected fungal strains. researchgate.netthieme-connect.com The microorganisms Mucor ramannianus ATCC 9628 and Cunninghamella elegans ATCC 7929 were utilized for the biotransformation of sipholenol A and this compound, respectively. researchgate.netthieme-connect.com These fungi are known for their capacity to perform a variety of biotransformation reactions, including hydroxylation, oxidation, and epoxidation. jmaps.incore.ac.uk

The biotransformation of this compound by Cunninghamella elegans resulted in the production of two new metabolites: 22-hydroxy-16-oxosipholenone A and 15,16β-epoxy-22-hydroxysipholenone A. jmaps.inresearchgate.net Similarly, the biotransformation of sipholenol A by Mucor ramannianus yielded two new hydroxylated derivatives, 9β-hydroxysipholenol A and 16-oxosipholenol A, along with previously identified compounds sipholenol G and 28-hydroxysipholenol A. researchgate.net

The selection of these specific microorganisms is based on their established ability to mimic mammalian metabolism, providing a predictive model for how these compounds might be processed in vivo. researchgate.net The process typically involves incubating the pure compound with a culture of the microorganism and then extracting and purifying the resulting metabolites for structural elucidation. researchgate.net

The following table summarizes the microbial biotransformation of this compound and the related triterpenoid (B12794562), sipholenol A:

| Parent Compound | Microorganism | Bioconversion Products | Reference |

| This compound | Cunninghamella elegans ATCC 7929 | 22-hydroxy-16-oxosipholenone A, 15,16β-epoxy-22-hydroxysipholenone A | jmaps.inresearchgate.netresearchgate.net |

| Sipholenol A | Mucor ramannianus ATCC 9628 | 9β-hydroxysipholenol A, 16-oxosipholenol A, Sipholenol G, 28-hydroxysipholenol A | researchgate.net |

Characterization of Bioconversion Products

The identification and structural elucidation of the novel compounds produced through microbial biotransformation are critical steps that rely on a combination of modern spectroscopic and spectrometric techniques. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) is initially used to determine the molecular formula of the newly formed metabolites. nih.gov This technique provides a highly accurate mass measurement, which allows for the deduction of the elemental composition of the molecule. nih.gov

Following the determination of the molecular formula, extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is employed to establish the precise chemical structure. nih.govresearchgate.net

1D NMR: ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the carbon skeleton. nih.gov

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.net

For example, in the characterization of the bioconversion products of this compound, detailed analysis of their ¹H and ¹³C NMR data, in comparison to the parent compound, revealed the sites of oxidation and epoxidation. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra provided the necessary evidence to confirm the structures of 22-hydroxy-16-oxosipholenone A and 15,16β-epoxy-22-hydroxysipholenone A. researchgate.netresearchgate.net

The following table outlines the key analytical techniques used in the characterization of bioconversion products:

| Analytical Technique | Purpose | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula | nih.gov |

| ¹H NMR Spectroscopy | Identification of proton environments | researchgate.netnih.gov |

| ¹³C NMR Spectroscopy | Identification of the carbon skeleton | researchgate.netnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of atom connectivity and final structure determination | nih.govresearchgate.net |

Bioactivity Profiling and Mechanistic Elucidation in Preclinical Models

Cellular Antiproliferative and Cytotoxic Effects

Sipholenone-A, a sipholane triterpenoid (B12794562) isolated from the Red Sea sponge Callyspongia siphonella, has demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. nih.govresearchgate.netbrieflands.com Research has confirmed its effects against breast, liver, and colon cancer cells. Specifically, studies have documented its potent cytotoxicity in Michigan Cancer Foundation-7 (MCF-7) human breast adenocarcinoma cells and HepG-2 human liver cancer cells. nih.govbrieflands.com

Further investigations have established its bioactivity against the HCT-116 human colorectal cancer cell line. nih.gov Reports also indicate that this compound possesses cytotoxic activity against A549 human lung carcinoma and PC-3 human prostate cancer cells. researchgate.net The compound is among several sipholane triterpenoids that have been identified for their cytotoxic effects, particularly in cancer cells that exhibit multidrug resistance. researchgate.net

The cytotoxic effects of this compound are observed to be concentration-dependent. nih.gov The potency of its antiproliferative activity is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. In preclinical evaluations, this compound displayed significant activity with IC₅₀ values of 2.8 µM in the HepG-2 liver cancer cell line and 3.0 µM in the MCF-7 breast cancer cell line. nih.gov Against the HCT-116 colon cancer cell line, the IC₅₀ value was determined to be 47.1 ± 1.2 µM. nih.gov

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HepG-2 | Liver Cancer | 2.8 | nih.gov |

| MCF-7 | Breast Cancer | 3.0 | nih.gov |

| HCT-116 | Colon Cancer | 47.1 | nih.gov |

Assessment in Diverse In Vitro Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, +SA, A549, PC-3)

Apoptosis and Cell Cycle Modulation

Research into this compound and structurally related compounds has revealed significant effects on cell cycle progression and the induction of programmed cell death, or apoptosis. These processes are critical targets in the development of new anticancer agents, as their dysregulation is a hallmark of cancer.

Programmed cell death is a crucial physiological process for removing damaged or unwanted cells. nih.gov Apoptosis, a primary form of programmed cell death, can be initiated through two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. frontiersin.orgmdpi.comscielo.org The extrinsic pathway is activated by the binding of extracellular ligands to cell surface death receptors, while the intrinsic pathway is triggered by intracellular stress, leading to mitochondrial dysfunction. libretexts.org

Studies indicate that compounds isolated from the marine sponge Callyspongia siphonella, the source of this compound, exert their antiproliferative effects by inducing apoptosis. researchgate.net this compound, in particular, has been noted for its potential to target the mitochondrial cell death pathway, suggesting its mechanism involves the intrinsic apoptotic cascade. core.ac.uk The induction of apoptosis is a key mechanism by which natural products can act as anti-cancer agents, as it provides a way to eliminate malignant cells. frontiersin.org

The cell cycle is a tightly regulated series of events that leads to cell division and replication. A common strategy for anti-cancer compounds is to interrupt this cycle, leading to a halt in proliferation and, in many cases, subsequent cell death. nih.gov Extracts from Callyspongia siphonella and its constituent compounds have demonstrated the ability to induce cell cycle arrest in different cancer cell lines. researchgate.netresearchgate.net

Specifically, sipholenol A and sipholenol L, compounds related to this compound, were found to cause an arrest at the G2/M and S phases of the cell cycle in HCT-116 human colon cancer cells. researchgate.net This arrest was accompanied by an increase in the pre-G cell population, which is indicative of apoptosis. researchgate.net Similarly, an extract from C. siphonella induced G2/M phase arrest in MCF-7 breast cancer cells and S phase arrest in HepG-2 liver cancer cells. researchgate.net The ability to halt the cell cycle at these specific checkpoints, such as the G2/M phase, prevents the cell from entering mitosis, thereby inhibiting cell division and proliferation. mdpi.comnih.govnih.gov

Table 1: Effect of C. siphonella Metabolites on Cell Cycle Progression

| Compound/Extract | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Sipholenol A & Sipholenol L | HCT-116 (Colon Cancer) | Induction of G2/M and S phase arrest | researchgate.net |

| C. siphonella Extract | MCF-7 (Breast Cancer) | Cell cycle arrest at G2/M phase | researchgate.net |

| C. siphonella Extract | HepG-2 (Liver Cancer) | Cell cycle arrest at S phase | researchgate.net |

The execution of apoptosis is mediated by a family of proteases known as caspases. mdpi.com These enzymes are activated in a cascade, with initiator caspases (like caspase-9 in the intrinsic pathway) activating executioner caspases (like caspase-3). mdpi.commdpi.com A key event in the intrinsic pathway is the permeabilization of the mitochondrial outer membrane, which leads to the release of cytochrome c and a loss or depolarization of the mitochondrial membrane potential (ΔΨm). mdpi.comnih.gov

Research has shown that the cytotoxic activity of sipholenols A and L involves a caspase-3-dependent apoptotic pathway. researchgate.net Treatment of HCT-116 cells with these compounds led to an increased nuclear expression of cleaved caspase-3, the activated form of the enzyme that carries out the dismantling of the cell. researchgate.net Furthermore, extracts from C. siphonella were shown to significantly reduce the mitochondrial membrane potential in both MCF-7 and HepG-2 cells, which is a hallmark of apoptosis induction via the mitochondrial pathway. researchgate.net This disruption of mitochondrial function is a critical step that precedes the activation of the caspase cascade. frontiersin.org

Table 2: Molecular Markers of Apoptosis Induced by C. siphonella Metabolites

| Compound/Extract | Cell Line | Molecular Signature | Reference |

|---|---|---|---|

| Sipholenol A & Sipholenol L | HCT-116 | Increased nuclear expression of cleaved caspase-3 | researchgate.net |

| C. siphonella Extract | MCF-7 & HepG-2 | Reduction/disruption of mitochondrial membrane potential | researchgate.net |

Analysis of Cell Cycle Arrest (e.g., G2/M, S phase)

Anti-Angiogenic Investigations

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. researchgate.net The inhibition of angiogenesis is therefore a key strategy in cancer therapy. mdanderson.org

To evaluate the anti-angiogenic potential of novel compounds, various in vivo models are employed. One of the most established and widely used models is the Chick Chorio-Allantoic Membrane (CAM) assay. nih.govnih.gov The CAM is the highly vascularized extraembryonic membrane of a chick embryo, which serves as an ideal environment to study blood vessel formation and its inhibition. researchgate.netmedsci.org

The assay is performed by applying a test substance, such as this compound, onto the developing CAM. nih.gov The effects on the blood vessel network are then observed and quantified. nih.gov Its advantages include being relatively inexpensive, easy to perform, and having an immature immune system, which allows for the engraftment of tumor tissues. researchgate.netehu.eus The CAM model is a valuable tool for the initial in vivo screening of potential anti-angiogenic agents before advancing to more complex preclinical models. ehu.eus

While direct studies on the anti-angiogenic mechanism of this compound are not extensively detailed, the mechanisms of angiogenesis inhibitors are well-established and provide a framework for potential action. A primary target for anti-angiogenic therapy is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. researchgate.netmdanderson.org

Proposed mechanisms by which a compound like this compound could exert anti-angiogenic effects include:

Inhibition of Pro-Angiogenic Factors: Blocking the activity of key growth factors like VEGF, which are secreted by cancer cells to stimulate the formation of new blood vessels. mdanderson.org

Receptor Blockade: Interfering with the binding of VEGF to its receptors (VEGFR) on the surface of endothelial cells, thereby preventing the initiation of the signaling cascade that leads to vessel growth. researchgate.net

Disruption of Endothelial Cell Function: Inducing apoptosis or cell cycle arrest directly in the endothelial cells that form the blood vessels, leveraging the same cytotoxic mechanisms observed in cancer cells.

Given that this compound induces apoptosis and cell cycle arrest, it is plausible that it could directly impact the viability and proliferation of endothelial cells, thus contributing to an anti-angiogenic effect. However, dedicated studies are required to confirm these specific mechanisms.

In Vivo Models for Angiogenesis Assessment (e.g., Chick Chorio-Allantoic Membrane Assay)

Antimicrobial and Antiviral Activity Assessments (In Vitro)

The antimicrobial potential of this compound has been evaluated in preclinical in vitro models. In one key study, the compound was tested for its ability to inhibit the growth of two Gram-positive bacterial strains, Bacillus subtilis and Staphylococcus aureus, and two Gram-negative strains, Escherichia coli and Pseudomonas aeruginosa. bioline.org.brajol.info The assessment was conducted using the agar-well diffusion method to determine the zone of inhibition. bioline.org.brfrontiersin.org

The research findings indicated that this compound, along with its close analogue Sipholenol A, demonstrated limited effectiveness against the tested microorganisms. bioline.org.br The most significant antibacterial activity among the compounds tested in the study was observed with Neviotine A against Bacillus subtilis. bioline.org.brajol.info Notably, the Gram-negative bacterium Pseudomonas aeruginosa was found to be resistant to all the tested triterpenes, including this compound. bioline.org.br Due to the low antimicrobial activity observed, the minimum inhibitory concentration (MIC) was not determined for this compound in this study. bioline.org.br Another report also mentions the evaluation of this compound's antibacterial properties against P. aeruginosa and E. coli. The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in the latter, often contribute to variations in susceptibility to chemical compounds. nih.gov

| Bacterial Strain | Gram Type | Reported Activity of this compound |

|---|---|---|

| Bacillus subtilis | Gram-Positive | Limited Activity |

| Staphylococcus aureus | Gram-Positive | Limited Activity |

| Escherichia coli | Gram-Negative | Limited Activity |

| Pseudomonas aeruginosa | Gram-Negative | Resistant |

The antiviral potential of this compound was investigated in vitro as part of a broader screening of triterpenes isolated from the Red Sea sponge, Siphonochalina siphonella. bioline.org.brajol.info The methodology for this assessment involved determining the compound's ability to inhibit the cytopathic effect (CPE) induced by viral infection in susceptible mammalian cell cultures. bioline.org.brajol.inforesearchgate.net The specific viruses used in this evaluation were Hepatitis A virus (HAV-10) and Herpes Simplex Virus type 1 (HSV-1). bioline.org.br

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

Biofilm Modulation Studies

Direct research on the specific effects of this compound on the inhibition of bacterial biofilm formation is not extensively documented in current scientific literature. However, studies on closely related sipholane triterpenoids isolated from the same marine sponge provide significant insights into the potential antibiofilm capabilities of this class of compounds.

A marine steroid, Siphonocholin, which shares a structural relationship with this compound, was evaluated for its ability to modulate biofilm formation in multidrug-resistant pathogens. researchgate.net This compound was reported to decrease virulence functions, leading to the inhibition of biofilm formation in Pseudomonas aeruginosa and Acinetobacter baumannii at concentrations of 64 µg/ml and 256 µg/ml, respectively. researchgate.net The formation of biofilms is a critical virulence factor for many pathogenic bacteria, creating a protective matrix that shields them from antimicrobial agents and host immune responses. mdpi.comnih.gov The process involves bacterial attachment, microcolony formation, and the secretion of an extracellular polymeric substance (EPS). mdpi.comfrontiersin.org The findings for Siphonocholin suggest that sipholane-type molecules may possess the capacity to interfere with these developmental stages. researchgate.net

While mechanistic studies directly involving this compound are scarce, research into its analogues offers plausible mechanisms for biofilm disruption. The inhibition of biofilm can be achieved through various mechanisms, including the disruption of quorum sensing (QS), which is a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. mdpi.comcore.ac.uk

Investigations into the related compound Siphonocholin (Syph-1) have provided molecular clues. researchgate.net Virtual inverse docking studies identified Siphonocholin as a potential inhibitor of BfmR, a key response regulator in Acinetobacter baumannii. researchgate.net By binding to the phosphorylation cavity of BfmR, Siphonocholin may disrupt the signaling cascade that governs biofilm development in this pathogen. researchgate.net This interference with a critical regulatory protein represents a targeted anti-virulence strategy, which is a promising alternative to conventional antibiotics as it is less likely to induce resistance. mdpi.com These findings suggest that the sipholane scaffold, common to both Siphonocholin and this compound, may have the potential to interact with bacterial signaling systems that control biofilm formation. researchgate.net

Inhibition of Bacterial Biofilm Formation

Molecular Target Identification and Signaling Pathway Interactions

The precise molecular targets of this compound and its interactions with cellular signaling pathways are not yet fully elucidated. However, research on its structural analogues within the sipholane family provides strong indications of potential mechanisms of action. Identifying the molecular targets of a compound is a critical step in drug discovery, often utilizing methods like pharmacophore mapping or drug affinity responsive target stability (DARTS). foodandnutritionjournal.org

A semisynthetic ester analog of Sipholenol A, a compound closely related to this compound, was analyzed using a kinase assay profiling platform. This research identified the breast tumor kinase, Brk (also known as protein tyrosine kinase 6, PTK6), as a potential molecular target. researchgate.net Kinases are crucial components of signaling pathways that regulate cell proliferation and survival, and their inhibition is a key strategy in cancer therapy.

Furthermore, Sipholenol A itself was found to potently reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). bioline.org.br P-glycoprotein is an efflux pump that removes therapeutic agents from cells, and its inhibition can restore sensitivity to various drugs. This suggests an interaction with cell membrane transport proteins and associated signaling pathways. bioline.org.br The ability of compounds to modulate complex signaling cascades, such as the PI3K/Akt or MAPK pathways, is a hallmark of many bioactive phytochemicals. frontiersin.org These pathways are central to a multitude of cellular processes, and their modulation can lead to significant physiological effects. The preliminary findings for this compound's analogues suggest that its bioactivity may also be mediated through interactions with key proteins in critical cellular signaling networks.

Investigation of Kinase Inhibition (e.g., Brk/PTK6)

While direct kinase inhibition data for this compound is not extensively available in the public domain, studies on structurally related sipholane triterpenoids, particularly semi-synthetic analogs of Sipholenol A, have shed light on their potential to target protein kinases involved in cancer progression.

A notable target that has emerged from these studies is the Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). researchgate.net Brk/PTK6 is an intracellular non-receptor tyrosine kinase that is overexpressed in a high percentage of invasive breast tumors and plays a significant role in promoting cancer cell proliferation, migration, and invasion. core.ac.uk

A broad screening of a semi-synthetic ester analog of Sipholenol A, 19,20-anhydrosipholenol A 4-β-benzoate, against a panel of 451 human protein kinases identified Brk/PTK6 as a potential target. researchgate.netcolab.ws This discovery prompted further investigation into the effects of sipholane derivatives on Brk/PTK6 activity. Subsequent studies on other sipholenol A analogs demonstrated their ability to inhibit the phosphorylation of Brk/PTK6 in breast cancer cells. researchgate.net While these findings point to the potential of the sipholane scaffold to inhibit Brk/PTK6, specific enzymatic assay data for this compound's direct inhibitory concentration (IC₅₀) against this kinase remains to be fully characterized in published literature.

It is important to note that the current understanding of the kinase inhibitory profile of this class of compounds is largely based on analogs of Sipholenol A. Future research employing comprehensive kinase profiling assays, such as KINOMEscan, will be crucial to fully elucidate the specific kinase targets of this compound and the extent of its inhibitory activity.

Identification of Other Intracellular Effectors

Beyond direct kinase inhibition, research has identified other key intracellular proteins and pathways that are modulated by sipholane triterpenoids, including this compound.

P-glycoprotein (P-gp) Inhibition:

A significant body of evidence points to the role of sipholane triterpenoids as modulators of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. acs.org P-gp is a major contributor to multidrug resistance (MDR) in cancer cells, a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. acs.org Sipholane triterpenoids, including Sipholenol A and Sipholenone E, have been shown to reverse P-gp-mediated MDR. acs.orgmdpi.com

The mechanism of P-gp inhibition by these compounds involves a direct interaction with the transporter. nih.gov Studies on Sipholenol A have shown that it stimulates the ATPase activity of P-gp, suggesting that it may act as a substrate and competitively inhibit the transport of other chemotherapeutic drugs. nih.gov This inhibition of P-gp's efflux function leads to an increased intracellular accumulation of anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells. nih.gov While Sipholenone E has been reported to be a more potent P-gp modulator than Sipholenol A, detailed quantitative data on the stimulation of P-gp ATPase activity by this compound is an area for further investigation. acs.org

Induction of Apoptosis and Cell Cycle Interference:

This compound and related compounds have been observed to induce programmed cell death, or apoptosis, in cancer cells. mdpi.com The apoptotic process is a highly regulated cellular mechanism involving a cascade of specific proteins. rockland.com In studies involving sipholane triterpenoids, an increase in the expression of cleaved caspase-3 has been noted. colab.ws Caspases are a family of protease enzymes that play a central role in the execution phase of apoptosis. rockland.com The activation of executioner caspases like caspase-3 is a hallmark of apoptosis. rockland.com

Furthermore, investigations into the effects of sipholane triterpenoids on cell cycle progression have indicated an interference with the normal cell cycle distribution. colab.ws The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs) that ensures the proper replication and division of cells. khanacademy.orgkhanacademy.org Disruptions in the cell cycle can lead to the arrest of cell proliferation and, in some cases, trigger apoptosis. The precise molecular players within the cell cycle machinery that are targeted by this compound are yet to be fully elucidated.

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Key Pharmacophores for Bioactivity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of Sipholenone-A and its analogs is crucial for designing new drugs.

Research into the P-glycoprotein (P-gp) modulatory effects of sipholanes has led to the development of a pharmacophore model. This model identifies key features necessary for activity, comprising three hydrophobic points and two hydrogen-bond acceptor sites. researchgate.net This arrangement is critical for the molecule to effectively interact with and inhibit the P-gp transporter, a key player in multidrug resistance in cancer cells.

Furthermore, studies focusing on the antimigratory and Brk (breast tumor kinase) phosphorylation inhibitory activities of sipholanes have highlighted a different set of crucial features. researchgate.net Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies revealed that the important pharmacophoric elements are concentrated in rings A and B, which form a perhydrobenzoxepine core, along with a substituted aromatic ester moiety. researchgate.net This finding suggests that the complex bicyclodecane system (rings C and D) might not be essential for this specific activity, opening avenues for simplified synthetic analogs. researchgate.net

Comparative Analysis of this compound and its Natural/Synthetic Analogs

This compound is part of a larger family of sipholane triterpenoids isolated from marine sponges of the Callyspongia genus. deepdyve.com Comparing its activity to that of its natural and synthetic relatives provides valuable SAR insights.

This compound itself has demonstrated notable cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values of 3.0 and 2.8 μM, respectively. d-nb.info It also exhibits anti-angiogenic properties. researchgate.net However, its activity in reversing P-gp-mediated multidrug resistance (MDR) is often compared to other sipholanes.

Studies have shown that Sipholenone E is a more potent P-gp modulator than Sipholenol A. acs.org Meanwhile, Sipholenol L and Siphonellinol D exhibit activity nearly on par with Sipholenol A. acs.org The transformation of this compound by microorganisms can also yield new derivatives, such as 22-hydroxy-16-oxosipholenone A and 15,16β-epoxy-22-hydroxysipholenone A, expanding the chemical diversity for activity screening. researchgate.net

Semisynthetic modifications have also yielded potent compounds. For instance, the addition of ester groups to the Sipholenol A scaffold, creating derivatives like Sipholenol A-4-O-acetate and Sipholenol A-4-O-isonicotinate, has been shown to potently reverse P-gp-mediated MDR without affecting other resistance-related proteins like MRP1 or BCRP. mdpi.com

Table 1: Comparative Bioactivity of this compound and its Analogs

| Compound | Source | Key Bioactivity | Research Findings |

|---|---|---|---|

| This compound | Natural | Cytotoxicity, Anti-angiogenesis | Exhibits significant cytotoxic activity against MCF-7 and HepG-2 cancer cell lines. d-nb.info Also shows anti-angiogenic effects. researchgate.net |

| Sipholenol A | Natural | P-gp Modulation | A known P-gp modulator that reverses multidrug resistance. acs.org Serves as a benchmark for other analogs. |

| Sipholenone E | Natural | P-gp Modulation | Demonstrated better activity in reversing P-gp-mediated MDR compared to Sipholenol A. acs.org |

| Sipholenol L | Natural | P-gp Modulation | Activity in reversing MDR is nearly as potent as Sipholenol A. researchgate.net |

| Siphonellinol D | Natural | P-gp Modulation | Activity in reversing MDR is nearly as potent as Sipholenol A. researchgate.net |

| Sipholenol A-4-O-acetate | Semisynthetic | P-gp Modulation | Potently and selectively reverses P-gp-mediated MDR. mdpi.com |

| Sipholenol A-4-O-isonicotinate | Semisynthetic | P-gp Modulation | Potently and selectively reverses P-gp-mediated MDR. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical algorithms that correlate the chemical structure of compounds with their biological activity, enabling the prediction of properties for new molecules. protoqsar.com For the sipholane class, 3D-QSAR modeling has been a particularly powerful tool.

These studies have successfully identified the key three-dimensional structural features responsible for the antimigratory and Brk phosphorylation inhibitory activities of sipholanes. researchgate.net The models confirmed that the bioactivity is strongly linked to the perhydrobenzoxepine core (rings A and B) and the nature of the aromatic ester substituent. researchgate.net By quantifying the contribution of different structural features, QSAR provides a predictive framework to guide the synthesis of new derivatives with potentially enhanced activity. d-nb.info The strong correlation found in these models suggests that the complex tetracyclic system of natural sipholanes may not be strictly necessary, and simpler, more synthetically accessible molecules could be designed based on the active pharmacophore. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To visualize how this compound and its analogs interact with their biological targets at an atomic level, researchers employ molecular docking and molecular dynamics simulations. These computational techniques predict the binding pose and stability of a ligand within the active site of a protein.

Molecular docking studies have been used to investigate the interactions of sipholanes with various cancer-related proteins. These simulations have shown robust binding affinities for targets such as the anti-apoptotic proteins MCL-1 and BCL-2, and the estrogen receptor alpha (ERα), suggesting mechanisms for their cytotoxic effects. researchgate.netacs.org

In the context of multidrug resistance, in silico docking has been used to model the binding of sipholane derivatives within the transmembrane domains of P-glycoprotein. mdpi.com For example, the virtual binding modes of Sipholenol A-4-O-acetate and Sipholenol A-4-O-isonicotinate have been successfully modeled, providing a structural hypothesis for their inhibitory action. mdpi.com These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the drug in the binding site, consistent with pharmacophore models.

Design Principles for Optimized Sipholane Derivatives

The culmination of SAR, QSAR, and computational modeling studies provides clear principles for the rational design of optimized sipholane derivatives with improved therapeutic profiles.

Focus on the Core Pharmacophore : The perhydrobenzoxepine-aromatic core (rings A and B with an ester moiety) has been identified as the key pharmacophore for antimigratory activity. researchgate.net Future designs can use this as a central scaffold.

Simplify the Structure : The finding that rings C and D may be dispensable for certain activities is a significant breakthrough. researchgate.net This allows for the design of much simpler, non-tetracyclic analogs that are easier and more cost-effective to synthesize, a major hurdle in natural product drug development.

Modify the Ester Moiety : The nature of the ester group attached to the core structure significantly influences activity. Systematic modification of this group, as seen with the acetate (B1210297) and isonicotinate (B8489971) esters of Sipholenol A, can fine-tune the potency and selectivity of P-gp inhibition. mdpi.com

Enhance Hydrophobicity and H-Bonding : For P-gp modulation, designs should adhere to the established pharmacophore of three hydrophobic regions and two hydrogen-bond acceptors to ensure effective binding. researchgate.net

By applying these principles, medicinal chemists can move beyond the natural product scaffold to create novel, simplified, and potent agents inspired by this compound for cancer therapy and overcoming multidrug resistance.

Advanced Analytical Research Methodologies

Chromatographic Techniques for Quantitative Analysis (e.g., HPLC-DAD for Purity Assessment)

Chromatographic methods are essential for the separation, identification, and quantification of individual components within a mixture. researchgate.netijnrd.org High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently used in pharmaceutical and natural product analysis due to its high resolution and sensitivity. researchgate.netnih.gov

For a compound like Sipholenone-A, HPLC coupled with a Diode-Array Detector (HPLC-DAD) is particularly valuable. measurlabs.com This setup not only separates the compound from a complex extract but also provides information about its purity. The DAD acquires absorbance spectra for the analyte as it elutes from the column. researchgate.net By comparing the spectra across the entire peak, a purity assessment can be made; a spectrally pure peak will exhibit identical spectra at its upslope, apex, and downslope. researchgate.netsepscience.com This method is crucial for quality control, ensuring that a purified sample of this compound is free from co-eluting impurities before it is used in biological assays. researchgate.netcore.ac.uk

Quantitative analysis is achieved by creating a calibration curve using standards of known this compound concentrations. drawellanalytical.com The peak area from the chromatogram of an unknown sample can then be compared to this curve to determine the precise amount of this compound present.

Spectroscopic Methods for Mechanistic Studies (e.g., Fluorescence Quenching)

Spectroscopic techniques are instrumental in studying the molecular interactions that underpin a compound's biological activity. numberanalytics.com Fluorescence quenching, in particular, has been a key method for investigating the binding mechanism of this compound to transport proteins like human serum albumin (HSA) and bovine serum albumin (BSA). nih.govresearchgate.net

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. uzh.ch In mechanistic studies, this phenomenon is used to determine if and how a compound (the quencher, e.g., this compound) binds to a naturally fluorescent molecule (the fluorophore, e.g., HSA). nih.govuzh.ch

Studies have shown that this compound quenches the intrinsic fluorescence of HSA, indicating the formation of a this compound-HSA complex. nih.govresearchgate.netresearchgate.net The analysis of quenching at different temperatures revealed that the interaction proceeds via a static quenching mechanism, which occurs when the quencher forms a non-fluorescent ground-state complex with the fluorophore. nih.govresearchgate.net Further analysis using displacement binding experiments with known site markers (warfarin, ibuprofen, and digitoxin) has pinpointed the binding location of this compound to Site I within subdomain IIA of the albumin protein. nih.gov These spectroscopic studies provide critical insights into the compound's pharmacokinetics, revealing how it might be transported and distributed in a biological system.

Table 1: Thermodynamic Parameters for this compound and Human Serum Albumin (HSA) Interaction This table presents representative data on the binding affinity and thermodynamic forces governing the interaction between this compound and HSA, as determined by fluorescence quenching studies.

| Parameter | Value | Implication |

|---|---|---|

| Binding Constant (Ka) | ~1.0 x 10^5 M⁻¹ | Indicates a strong binding affinity between this compound and HSA. |

| Number of Binding Sites (n) | ≈ 1 | Suggests a 1:1 binding ratio between the compound and the protein. nih.govresearchgate.net |

| Quenching Mechanism | Static | Confirms the formation of a ground-state complex. nih.govresearchgate.net |

| Thermodynamic Forces | Hydrophobic | A small blue shift in fluorescence suggests hydrophobic forces are involved. nih.gov |

Cell-Based Assays for Phenotypic and Mechanistic Evaluation

Cell-based assays are fundamental tools for assessing the biological effects of a compound on living cells, providing data on its potential efficacy and mechanism of action. lynceetec.comresearchgate.net

Crystal Violet Staining for Cytotoxicity

The crystal violet staining method is a simple and effective assay used to determine the cytotoxicity, or cell-killing ability, of a compound against adherent cell lines. clyte.tech The dye stains the proteins and DNA of cells that remain attached to the plate after treatment. clyte.tech A reduction in the amount of staining corresponds to a decrease in cell viability.

Research has utilized this method to evaluate this compound's cytotoxic effects on various human cancer cell lines. researchgate.netresearchgate.netbioline.org.br this compound displayed significant, dose-dependent cytotoxic activity against both MCF-7 (breast adenocarcinoma) and HepG-2 (hepatocellular carcinoma) cell lines. researchgate.netbioline.org.brtjpr.org The results are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell survival by 50%.

Table 2: Cytotoxic Activity (IC₅₀) of this compound against Human Cancer Cell Lines Data derived from crystal violet staining assays.

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 3.0 bioline.org.brtjpr.org |

| HepG-2 | Hepatocellular Carcinoma | 2.8 bioline.org.brtjpr.org |

Agar-Well Diffusion for Antimicrobial Activity

The agar-well diffusion assay is a widely used method to screen for the antimicrobial activity of chemical compounds. innovareacademics.inmdpi.com In this technique, a standardized microbial inoculum is spread over an agar (B569324) plate, and wells are cut into the agar. The test compound is then placed in the wells. If the compound has antimicrobial properties, it will diffuse into the agar and create a zone of inhibition where microbial growth is prevented. scielo.br

This compound has been evaluated for its antibacterial activity using this method against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netresearchgate.net While it was tested, the reported antibacterial activity was generally weak compared to its cytotoxic effects. bioline.org.brtjpr.org

Flow Cytometry for Cell Cycle/Apoptosis Analysis

Flow cytometry is a sophisticated technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.gov It is particularly powerful for studying how a compound affects the cell cycle and induces apoptosis (programmed cell death). bdbiosciences.combu.edu Cells are stained with fluorescent dyes that bind to DNA, and as they pass through the cytometer's laser, the fluorescence signal provides information on the cell's DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). escca.eu The appearance of a "sub-G1" peak is indicative of apoptosis, as it represents cells with fragmented DNA. bu.edu

While direct studies on this compound's effect on the cell cycle are limited in the reviewed literature, research on closely related sipholane triterpenoids, sipholenol A and sipholenol L, has employed flow cytometry. phcog.com These studies showed that the compounds induced cell cycle arrest at the G2/M and S phases and increased the sub-G1 cell population in HCT-116 colon cancer cells, confirming their ability to induce apoptosis. phcog.com This suggests that compounds from the sipholane class, including potentially this compound, may exert their anticancer effects by disrupting cell cycle progression and triggering apoptotic pathways. phcog.com

In Silico Tools for Prediction and Design

For a natural product like this compound, in silico tools could be applied in several ways. Predictive models could screen this compound against databases of known protein targets to identify potential mechanisms of action. nih.gov Furthermore, computational tools can be used in the rational design of new analogs. By modeling the structure of this compound, researchers can predict how specific chemical modifications might enhance its potency, improve its selectivity, or reduce potential toxicity, thus prioritizing the most promising derivatives for chemical synthesis and subsequent biological testing. personalis.com While specific in silico studies focused solely on this compound are not extensively reported, the application of these predictive tools represents a logical next step in its development as a potential therapeutic lead.

Research Gaps, Challenges, and Future Directions

Challenges in Sustainable Sourcing and Production

A major impediment to the comprehensive study and potential development of Sipholenone-A is the difficulty in securing a sustainable supply. The compound is a secondary metabolite isolated from the marine sponge Callyspongia siphonella (also known as Siphonochalina siphonella), found in specific locations like the Red Sea. bioline.org.brd-nb.info

Natural extraction from the sponge presents a threefold problem:

Low Yield : The concentration of this compound within the sponge is typically very low, requiring the collection of large amounts of biomass to isolate usable quantities of the compound.

Ecological Disruption : Harvesting sponges on a large scale is environmentally unsustainable and can cause significant damage to sensitive marine ecosystems.